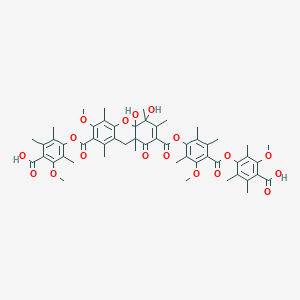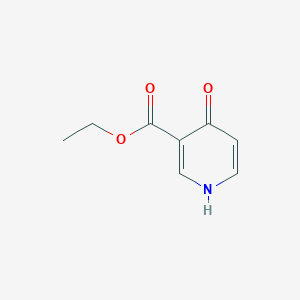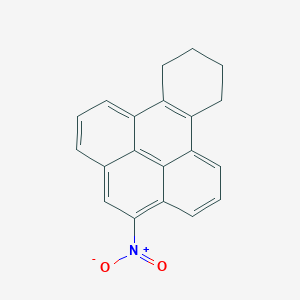
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- (BPTN) is a nitro derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, automobile exhaust, and other sources of air pollution. BPTN has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. In
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been used in a variety of scientific research applications, including studies of DNA damage and repair, carcinogenesis, and oxidative stress. It has been shown to induce DNA adduct formation, which can lead to mutations and cancer. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been used as a tool to investigate the mechanisms of action of other environmental toxins and carcinogens.
Wirkmechanismus
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that acts by forming DNA adducts. It has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage in human lung cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemische Und Physiologische Effekte
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell death. It has been shown to be toxic to a variety of cell types, including lung cells, liver cells, and immune cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been shown to induce tumor formation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a useful research tool due to its ability to induce DNA damage and mutagenesis. It has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Its use in laboratory experiments requires strict safety protocols and precautions.
Zukünftige Richtungen
There are several future directions for research involving Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. One area of interest is the development of new methods for detecting Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs in the environment. Another area of interest is the investigation of the mechanisms by which Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- induces DNA damage and mutagenesis. Additionally, there is ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs, particularly in the context of occupational and environmental exposures.
Conclusion:
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. Its synthesis method is well-established, and it has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs is needed to better understand the risks associated with these environmental pollutants.
Synthesemethoden
The synthesis of Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- involves the nitration of benzo(e)pyrene with nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas and a palladium catalyst to yield Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. This synthesis method has been well-established and is widely used in research laboratories.
Eigenschaften
CAS-Nummer |
134998-79-1 |
|---|---|
Produktname |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- |
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h3-5,8-11H,1-2,6-7H2 |
InChI-Schlüssel |
IPLPTZVDWUUJQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
Andere CAS-Nummern |
134998-79-1 |
Synonyme |
4-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




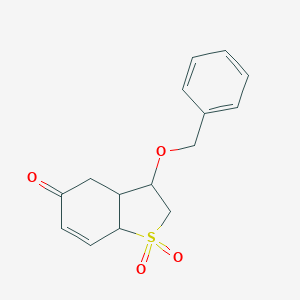
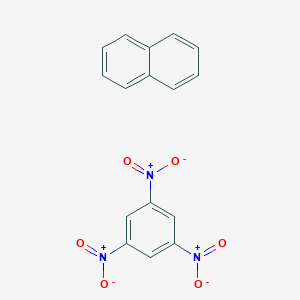
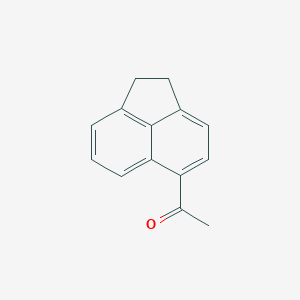

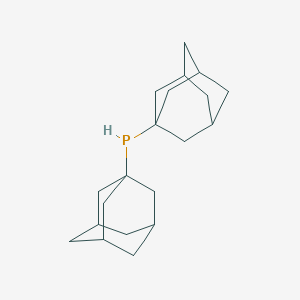
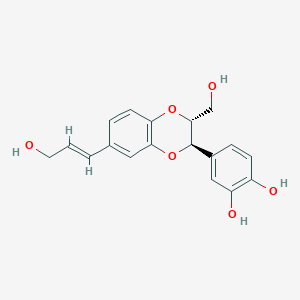
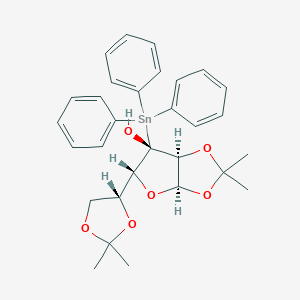
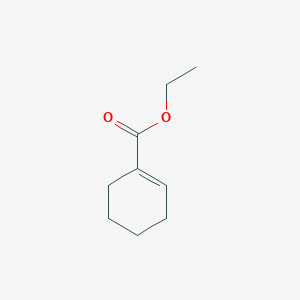
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
